molecular formula C14H10N2O3 B2949325 Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate CAS No. 502136-90-5

Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate

Cat. No.: B2949325
CAS No.: 502136-90-5
M. Wt: 254.245
InChI Key: NQOKQVUCWKSXLM-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate (CAS 502136-90-5) is a high-purity chemical compound supplied for research and development purposes. This dihydropyridine derivative is characterized by its molecular formula C 14 H 10 N 2 O 3 and a molecular weight of 254.24 g/mol . This compound belongs to the 2-pyridone class of heterocycles, a scaffold recognized as synthetically versatile and biologically significant . Specifically, the 2-pyridone structure is a key pharmacophore found in various biologically active molecules. Researchers value this scaffold for its potential as a synthetic intermediate in constructing more complex heterocyclic systems and as a raw material in drug discovery efforts . Compounds based on the pyridone structure are frequently investigated for a range of biological activities, including as potential anticancer agents . The structure of this compound, confirmed by NMR spectroscopy in related synthetic studies, provides multiple sites for chemical modification, making it a valuable building block for generating novel compounds for biological evaluation . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c1-19-14(18)10-7-12(9-5-3-2-4-6-9)16-13(17)11(10)8-15/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOKQVUCWKSXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate typically involves the following steps:

  • Condensation Reaction: The starting materials, such as a suitable pyridine derivative and a phenyl-containing compound, are subjected to a condensation reaction.

  • Oxidation: The intermediate product undergoes oxidation to introduce the oxo group at the 2-position of the pyridine ring.

  • Cyano Group Introduction: The cyano group is introduced at the 3-position through a cyanoation reaction.

  • Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Different oxidized forms of the compound.

  • Reduction Products: Amines derived from the reduction of the cyano group.

  • Substitution Products: Derivatives with various functional groups introduced at different positions on the pyridine ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.

Biology: Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as a precursor for drug development. Its derivatives may exhibit biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and reactivity can be contextualized by comparing it to analogs with variations in substituents, ester groups, or positional isomerism. Below is a detailed analysis supported by experimental and commercial data.

Substituent Variations at Position 6

a) Methyl vs. Phenyl Substituent
  • Target Compound : 6-Phenyl group enhances aromatic stacking interactions, increasing lipophilicity (logP ~2.5 estimated).
  • Analog: Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 18724-73-7) replaces phenyl with methyl, reducing molecular weight (192.17 g/mol vs. ~233.23 g/mol for the target) and lipophilicity (logP ~1.2). This substitution may decrease membrane permeability but improve aqueous solubility.
b) Trifluoromethyl Substituent
  • Analog: Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS 1335921-53-3) introduces a strong electron-withdrawing CF₃ group at position 4.

Ester Group Modifications

  • Target Compound : Methyl ester (COOCH₃) offers moderate hydrolytic stability.
  • Analog: Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate () replaces methyl with ethyl ester (COOCH₂CH₃).

Positional Isomerism of Cyano Group

  • Analog: Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 853029-95-5) shifts the cyano group to position 5.

Functional Group Replacements

  • Analog: 5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide () replaces the ester with a carboxamide and adds a mercapto (-SH) group.

Tabulated Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Substituents (Positions) logP (Estimated) Key Applications
Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate (Target) ~233.23 3-CN, 6-Ph, 4-COOCH₃ ~2.5 Pharmacophore development
Methyl 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate 192.17 3-CN, 6-CH₃, 4-COOCH₃ ~1.2 Solubility-enhanced analogs
Ethyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate ~247.26 3-CN, 6-Ph, 4-COOCH₂CH₃ ~3.0 Pro-drug candidates
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate ~263.21 4-CH₃, 6-CF₃, 3-COOCH₂CH₃ ~2.8 Electron-deficient target binding
Methyl 6-cyano-2-oxo-1,2-dihydropyridine-4-carboxylate 178.14 6-CN, 4-COOCH₃ ~0.8 Positional isomer studies

Research Findings and Implications

  • Electronic Effects: The 3-cyano group in the target compound withdraws electron density, polarizing the dihydropyridine ring and enhancing reactivity toward nucleophiles at position 4.
  • Biological Activity : Phenyl and trifluoromethyl substituents at position 6 correlate with improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitor scaffolds.
  • Synthetic Utility : Ethyl ester analogs demonstrate slower hydrolysis rates, making them preferable for in vivo studies requiring prolonged stability.

Biological Activity

Methyl 3-cyano-2-oxo-6-phenyl-1,2-dihydropyridine-4-carboxylate (often referred to as Methyl CPCC) is a compound belonging to the class of 1,2-dihydropyridines. This article delves into its biological activities, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 3-cyano-2-oxo-6-phenyl-1H-pyridine-4-carboxylate
  • CAS Number : 502136-90-5
  • Molecular Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol

Pharmacological Activities

Methyl CPCC exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following table summarizes key pharmacological effects:

Activity Description
Vasorelaxant Demonstrates relaxation effects on smooth muscle, potentially useful in treating hypertension and asthma .
Anticarcinogenic Exhibits properties that may inhibit cancer cell proliferation .
Antimicrobial Shows activity against various bacterial strains, contributing to its therapeutic potential.
Antioxidant Scavenges free radicals, thereby reducing oxidative stress in biological systems .

The mechanisms underlying the biological activities of Methyl CPCC can be attributed to its interaction with various molecular targets:

  • Calcium Channel Blockade : Similar to other dihydropyridine derivatives, Methyl CPCC may act as a blocker of L-type calcium channels, leading to vasodilation and relaxation of smooth muscle tissues .
  • Antioxidant Activity : The compound's structure allows it to donate electrons and neutralize free radicals, thus protecting cells from oxidative damage .
  • Inhibition of Tumor Growth : Preliminary studies suggest that Methyl CPCC may interfere with signaling pathways involved in cell proliferation and survival, contributing to its anticarcinogenic properties .

Case Studies

Several studies have explored the biological activity of Methyl CPCC:

  • Vasorelaxation Study :
    • A study conducted on isolated rat tracheal rings demonstrated that Methyl CPCC effectively induced relaxation in pre-contracted tissues, showcasing its potential as an anti-asthmatic agent. The compound exhibited an EC50 value comparable to established relaxants like theophylline .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that Methyl CPCC exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains.
  • Antioxidant Assessment :
    • Research assessing the antioxidant capacity of Methyl CPCC indicated that it significantly reduced lipid peroxidation levels in cellular models, underscoring its protective effects against oxidative stress .

Safety Profile

According to the Safety Data Sheet (SDS), Methyl CPCC is classified under several hazard categories:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.
  • Eye Irritation (Category 2A) : Can cause serious eye irritation.
  • Specific Target Organ Toxicity (Category 3) : May cause respiratory irritation upon inhalation .

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